4-Bromo-2-chloro-1-((3,3-difluorocyclobutyl)methoxy)benzene
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Overview
Description
4-Bromo-2-chloro-1-((3,3-difluorocyclobutyl)methoxy)benzene is a complex organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and a methoxy group attached to a difluorocyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-((3,3-difluorocyclobutyl)methoxy)benzene typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the bromine and chlorine atoms. The difluorocyclobutyl methoxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1-((3,3-difluorocyclobutyl)methoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like FeCl3.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-chloro-1-((3,3-difluorocyclobutyl)methoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-((3,3-difluorocyclobutyl)methoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-1-fluorobenzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 4-Bromo-1-chloro-2-(trifluoromethyl)benzene
Uniqueness
4-Bromo-2-chloro-1-((3,3-difluorocyclobutyl)methoxy)benzene is unique due to the presence of the difluorocyclobutyl methoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H10BrClF2O |
---|---|
Molecular Weight |
311.55 g/mol |
IUPAC Name |
4-bromo-2-chloro-1-[(3,3-difluorocyclobutyl)methoxy]benzene |
InChI |
InChI=1S/C11H10BrClF2O/c12-8-1-2-10(9(13)3-8)16-6-7-4-11(14,15)5-7/h1-3,7H,4-6H2 |
InChI Key |
HRZMVWSIDQOWDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)COC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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